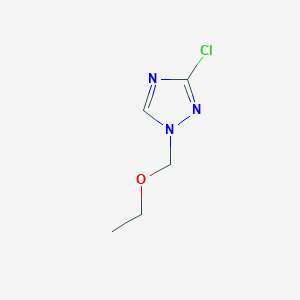
3-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
3-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole (CEMT) is an organic compound that has been widely studied due to its potential applications in various scientific fields. CEMT has been synthesized in a variety of ways, and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity :
- Triazole derivatives, including compounds similar to 3-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole, have been synthesized and studied for their reactivity. For example, the alkylation and aminomethylation of 1,2,4-triazole-3-thiols have yielded new 3-sulfanyl-1,2,4-triazoles, demonstrating the versatile chemistry of triazole compounds (Kaldrikyan et al., 2016).
Corrosion Inhibition :
- Triazole derivatives have been evaluated as inhibitors for corrosion of metals. Their efficacy was tested using various methods like weight loss, electrochemical techniques, and scanning electron microscopy. These studies highlight the potential of triazole derivatives in protecting metals from corrosion in acidic environments (Li et al., 2007).
Material Science and Surface Chemistry :
- Studies have been conducted on the nucleophilic substitution reactions of 1-substituted 3-nitro-1H-1,2,4-triazoles. This research provides insight into the chemistry of triazole derivatives and their potential applications in developing new materials and surface treatments (Hasratyan et al., 2020).
Molecular Structure Analysis :
- Investigations into the molecular structure of C-chloro-1,2,4-triazole have revealed different tautomeric forms and their stability. This type of research is crucial for understanding the fundamental properties of triazole derivatives and their potential applications in various fields (Maquestiau et al., 2010).
Biological and Environmental Effects :
- Research has been conducted on the growth inhibition effects of 3-amino-1,2,4-triazole on certain algae species, providing insights into the environmental and biological impact of triazole compounds (Wolf, 1962).
Spectroscopic and Structural Studies :
- Detailed spectroscopic and structural studies have been carried out on various triazole derivatives. These studies contribute to a deeper understanding of their molecular structure and potential applications in fields like drug design and material science (Şahin et al., 2014).
Propriétés
IUPAC Name |
3-chloro-1-(ethoxymethyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O/c1-2-10-4-9-3-7-5(6)8-9/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXHVHNKNPEQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCN1C=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(ethoxymethyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















